![molecular formula C13H9N3O4S2 B2512461 Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate CAS No. 343376-24-9](/img/structure/B2512461.png)
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate
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Description
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the nitroimidazole family and has been studied for its potential use in cancer therapy, antimicrobial activity, and as a probe for hypoxia detection.
Scientific Research Applications
Antifungal Activity
Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate has been investigated for its antifungal properties. Researchers have synthesized related thiazole derivatives and screened them for antifungal activity . Further studies could explore its efficacy against specific fungal strains and potential mechanisms of action.
Antibacterial Potential
In addition to antifungal properties, this compound may exhibit antibacterial effects. Similar thiazole derivatives have been tested against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . Investigating its antibacterial spectrum and understanding its mode of action could be valuable.
properties
IUPAC Name |
methyl 2-(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S2/c1-20-12(17)8-4-2-3-5-9(8)22-10-11(16(18)19)15-6-7-21-13(15)14-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INRZERRKOMUEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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